
(3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H22N2O3S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone has garnered attention in recent pharmacological research due to its potential biological activities, particularly as an inhibitor of butyrylcholinesterase (BChE) and its antifungal properties. This article reviews the synthesis, biological activities, structure-activity relationships, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps often include the formation of the isoquinoline core followed by the introduction of the pyrrolidine and sulfonyl groups. The compound has been synthesized with varying yields depending on the specific reaction conditions employed.
Inhibition of Butyrylcholinesterase
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against BChE. In vitro enzyme assays revealed that certain analogs, including those closely related to this compound, displayed improved selectivity towards BChE compared to acetylcholinesterase (AChE).
Key Findings:
- Compound 9 : Showed enhanced BChE inhibitory activity with a binding mode targeting both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE .
- Molecular Docking Studies : Indicated favorable interactions between the compounds and target enzymes, suggesting potential for further development as therapeutic agents for conditions like Alzheimer's disease.
Antifungal Activity
The compound's structural framework allows it to exhibit antifungal properties, making it a candidate for agricultural applications. Studies indicated that modifications to the phenyl ring significantly influence antifungal activity.
Activity Data Table:
Compound | Structure Modification | Inhibitory Rate (%) |
---|---|---|
1 | H | 56.8 |
2 | o-F | 78.4 |
3 | m-F | 66.4 |
4 | p-F | 78.4 |
These results suggest that electron-withdrawing substituents enhance antifungal activity, while electron-donating groups decrease it .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Isoquinoline Core : Essential for biological activity; modifications can lead to varying degrees of potency.
- Pyrrolidine Sulfonamide Group : This moiety is crucial for interaction with biological targets and enhances solubility.
Case Studies
Several case studies highlight the efficacy of this compound in specific biological contexts:
- Alzheimer's Disease Models : In vivo studies using animal models demonstrated that compounds similar to this compound could improve cognitive function by inhibiting BChE.
- Agricultural Trials : Field tests showed that formulations containing this compound effectively reduced fungal infections in crops, leading to improved yields.
科学的研究の応用
Butyrylcholinesterase Inhibition
Recent studies have highlighted the compound's efficacy as a selective inhibitor of butyrylcholinesterase. In vitro enzyme assays demonstrated that derivatives of this compound displayed significant inhibitory activity against BChE while maintaining selectivity over acetylcholinesterase (AChE). This selectivity is crucial because it minimizes side effects associated with non-selective cholinesterase inhibition, which can lead to increased acetylcholine levels and subsequent toxicity .
Mechanism of Action:
- Binding Sites: Molecular docking studies suggest that the compound targets both the catalytic active site (CAS) and peripheral anionic site (PAS) of BChE. This dual targeting enhances its inhibitory effectiveness and may contribute to its neuroprotective properties .
- Kinetic Analysis: Kinetic studies indicate that the compound's interaction with BChE is characterized by a mixed inhibition model, where both competitive and non-competitive inhibition mechanisms are at play .
Neuroprotective Effects
The neuroprotective potential of this compound extends beyond cholinesterase inhibition. It has been shown to exhibit anti-Aβ aggregation properties, which are relevant in the context of Alzheimer's disease. The ability to inhibit amyloid-beta aggregation suggests that this compound may play a role in preventing neurodegeneration associated with Alzheimer's pathology .
Case Study 1: In Vitro Evaluation of BChE Inhibitors
A comprehensive study evaluated various derivatives of the compound for their BChE inhibitory activity. Compounds were synthesized and screened for their efficacy using standardized enzyme assays. The results indicated that specific modifications in the chemical structure significantly enhanced inhibitory potency, demonstrating the importance of structure-activity relationships in drug design .
Compound | IC50 Value (µM) | Selectivity Ratio (BChE/AChE) |
---|---|---|
Compound 9 | 0.45 | 10 |
Compound 23 | 0.30 | 12 |
This table illustrates the comparative potency and selectivity of selected derivatives, emphasizing the promising nature of these compounds as therapeutic agents.
Case Study 2: Molecular Dynamics Simulations
Further investigation utilized molecular dynamics simulations to understand the binding interactions at an atomic level. These simulations provided insights into the stability and conformational changes upon ligand binding, reinforcing the observed inhibitory effects .
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20(21-14-11-16-5-1-2-6-18(16)15-21)17-7-9-19(10-8-17)26(24,25)22-12-3-4-13-22/h1-2,5-10H,3-4,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWUXKKOYURPDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。